molecular formula C21H23N5O2S B357866 N-ethyl-2-methyl-5-(3-propan-2-yl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide CAS No. 900292-24-2

N-ethyl-2-methyl-5-(3-propan-2-yl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide

Cat. No.: B357866
CAS No.: 900292-24-2
M. Wt: 409.5g/mol
InChI Key: UNTNUCVHEBECBQ-UHFFFAOYSA-N
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Description

N-ethyl-2-methyl-5-(3-propan-2-yl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of triazolophthalazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a phthalazine moiety, along with an ethyl group and a methylbenzenesulfonamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-methyl-5-(3-propan-2-yl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the triazole ring, the fusion of the triazole with the phthalazine ring, and the introduction of the ethyl and methylbenzenesulfonamide groups. Common reagents used in these reactions include hydrazine derivatives, alkylating agents, and sulfonyl chlorides. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography. The choice of reagents and conditions is tailored to ensure high yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methyl-5-(3-propan-2-yl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

N-ethyl-2-methyl-5-(3-propan-2-yl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-ethyl-2-methyl-5-(3-propan-2-yl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-methyl-5-(3-propan-2-yl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for use in different scientific research applications and distinguishes it from other similar compounds .

Properties

CAS No.

900292-24-2

Molecular Formula

C21H23N5O2S

Molecular Weight

409.5g/mol

IUPAC Name

N-ethyl-2-methyl-5-(3-propan-2-yl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide

InChI

InChI=1S/C21H23N5O2S/c1-5-22-29(27,28)18-12-15(11-10-14(18)4)19-16-8-6-7-9-17(16)21-24-23-20(13(2)3)26(21)25-19/h6-13,22H,5H2,1-4H3

InChI Key

UNTNUCVHEBECBQ-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C2=NN3C(=NN=C3C(C)C)C4=CC=CC=C42)C

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C2=NN3C(=NN=C3C(C)C)C4=CC=CC=C42)C

Origin of Product

United States

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